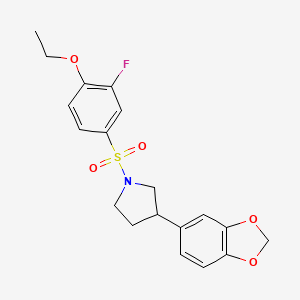

3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring substituted with a benzodioxole group and a fluorobenzenesulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihalide under basic conditions.

Benzodioxole Introduction: The benzodioxole group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable benzodioxole precursor reacts with the pyrrolidine intermediate.

Fluorobenzenesulfonyl Group Addition: The final step involves the sulfonylation of the pyrrolidine derivative with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the fluorobenzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Sulfides or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications, highlighting therapeutic uses, chemical properties, and related case studies.

Chemical Properties and Structure

The molecular formula for this compound can be represented as C19H20FNO4S. The compound features a pyrrolidine ring substituted with a benzodioxole moiety and a sulfonyl group. The fluorine atom enhances its biological activity by increasing lipophilicity and metabolic stability, which are critical for drug design.

Antiviral Activity

Fluorinated compounds, including those similar to this compound, have shown promising antiviral properties. Research indicates that fluorinated pyrrole derivatives exhibit significant activity against HIV and other viral infections. For instance, compounds derived from fluorinated pyrroles have been tested for their efficacy against HIV-1, demonstrating moderate to potent antiviral effects .

Anti-inflammatory Properties

The incorporation of fluorine into heterocycles has been linked to enhanced anti-inflammatory activities. Studies suggest that certain fluorinated derivatives can modulate inflammatory pathways effectively. This is particularly relevant in the context of diseases characterized by chronic inflammation .

Enzymatic Inhibition

Compounds similar to the target molecule have been explored for their ability to inhibit various enzymes involved in disease processes. For example, fluorinated derivatives have been investigated for their inhibitory effects on enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways .

Anticancer Potential

Research has also indicated that certain derivatives of pyrrolidine compounds possess anticancer properties. The structural modifications involving benzodioxole groups can lead to increased cytotoxicity against cancer cell lines, making them potential candidates for further development in cancer therapeutics .

Case Study 1: Antiviral Efficacy

A study conducted by Ferrero et al. assessed the antiviral activity of fluorinated pyrrole-based hybrids against HIV-1. The results showed that specific derivatives exhibited EC50 values significantly lower than standard treatments like AZT, indicating their potential as effective antiviral agents .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focused on anti-inflammatory effects, researchers evaluated the impact of fluorinated heterocycles on COX enzymes. The findings suggested that these compounds could serve as selective COX inhibitors with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and fluorobenzenesulfonyl groups could play key roles in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2H-1,3-benzodioxol-5-yl)-1-(4-methoxy-3-fluorobenzenesulfonyl)pyrrolidine

- 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-chlorobenzenesulfonyl)pyrrolidine

- 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)piperidine

Uniqueness

The unique combination of the benzodioxole and fluorobenzenesulfonyl groups in 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine distinguishes it from similar compounds. These groups may confer distinct chemical reactivity and biological activity, making this compound particularly valuable for specific applications in research and industry.

Actividad Biológica

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorobenzenesulfonyl)pyrrolidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C17H18FNO4S

- Molecular Weight : 357.39 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine ring substituted with a benzodioxole moiety and an ethoxy-fluorobenzenesulfonyl group, which may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Serotonergic Activity : Similar compounds have been shown to interact with serotonin receptors, particularly the 5-HT2C receptor, which is involved in appetite regulation and mood modulation.

- Inhibition of Enzymatic Pathways : The sulfonyl group may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose regulation.

Pharmacological Effects

The pharmacological effects observed in various studies include:

- Antidepressant-like Effects : In animal models, compounds structurally related to this molecule have demonstrated antidepressant-like activity, suggesting potential use in treating mood disorders.

- Appetite Suppression : Studies on similar compounds have indicated a reduction in food intake, making it a candidate for obesity treatment.

Summary of Biological Activities

Case Studies

Case Study 1: Antidepressant Effects

A study conducted on related pyrrolidine derivatives demonstrated significant reductions in depressive-like behaviors in rodents when administered at varying doses. The mechanism was linked to increased serotonin levels in the synaptic cleft, mediated by 5-HT2C receptor activation.

Case Study 2: Appetite Regulation

In a controlled trial involving diet-induced obesity models, the compound was administered to assess its impact on weight management. Results indicated a notable decrease in food consumption over a 28-day period, correlating with changes in metabolic markers such as insulin sensitivity and leptin levels.

Propiedades

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO5S/c1-2-24-17-6-4-15(10-16(17)20)27(22,23)21-8-7-14(11-21)13-3-5-18-19(9-13)26-12-25-18/h3-6,9-10,14H,2,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYGKPSAQWQXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.